Furo[3,4-f][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,4-f][1,3]benzothiazole is a heterocyclic compound that consists of a benzene ring fused with a thiazole ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-f][1,3]benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature.
Another method includes the use of microwave irradiation, which has been shown to enhance the reaction rate and yield . Additionally, one-pot multicomponent reactions have been employed to synthesize benzothiazole derivatives efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[3,4-f][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Furo[3,4-f][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of fluorescent probes and sensors for analyte detection.
Wirkmechanismus
The mechanism of action of furo[3,4-f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as DNA gyrase and dihydroorotase, which are crucial for bacterial growth . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting the BCL-2 family of proteins .
Vergleich Mit ähnlichen Verbindungen
Furo[3,4-f][1,3]benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
Benzothiazole-2-carboxylic acid: Employed in the development of agrochemicals.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Eigenschaften
CAS-Nummer |
267-41-4 |
---|---|
Molekularformel |
C9H5NOS |
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
furo[3,4-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H |
InChI-Schlüssel |
WQDKIURWHOZZFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC3=COC=C31)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.